

Synthesis protocol for 2-(2-bromophenoxy)-N,N-diethylethanamine from 2-bromophenol

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Compound of Interest

Compound Name: 2-(2-bromophenoxy)-N,N-diethylethanamine

CAS No.: 94982-02-2

Cat. No.: B3173735

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Application Note: Synthesis of 2-(2-bromophenoxy)-N,N-diethylethanamine

Executive Summary

This protocol details the synthesis of **2-(2-bromophenoxy)-N,N-diethylethanamine** (CAS: 13990-94-8) via a Williamson ether synthesis. This compound serves as a critical intermediate in the synthesis of various pharmaceutical agents, including adrenergic blockers and antihistamines.

The procedure utilizes 2-bromophenol and 2-chloro-N,N-diethylethanamine hydrochloride. A key technical challenge addressed in this protocol is the steric hindrance imposed by the ortho-bromo substituent and the management of the nitrogen mustard-like behavior of the alkylating agent. This guide provides a scalable, high-purity methodology optimized for laboratory to pilot-scale production.

Safety & Hazard Assessment (Critical)

Warning: This protocol involves the use of 2-chloro-N,N-diethylethanamine hydrochloride, a derivative of nitrogen mustard. It is a potent alkylating agent and a severe vesicant (blistering agent).

- **Engineering Controls:** All operations must be performed in a certified chemical fume hood.
- **PPE:** Double nitrile gloves, lab coat, and safety goggles are mandatory. A face shield is recommended during the addition of bases.
- **Incompatibility:** Avoid contact with strong oxidizers.
- **Waste Disposal:** Aqueous waste containing the amine hydrochloride must be neutralized and treated as hazardous basic organic waste.

Reaction Mechanism & Strategy

The Chemical Pathway

The synthesis follows an

mechanism.^{[1][2][3][4]} However, unlike simple alkyl halides, the 2-chloro-N,N-diethylethanamine undergoes an intramolecular cyclization to form a reactive aziridinium ion intermediate. The phenoxide anion then attacks this strained ring to open it, forming the final ether bond.

Key Mechanistic Insight: The use of Potassium Iodide (KI) is highly recommended. It facilitates the Finkelstein reaction, converting the chloro-species to a more reactive iodo-species (or stabilizing the transition state), significantly reducing reaction time for sterically hindered phenols like 2-bromophenol.

Stoichiometric Considerations

Since the alkylating agent is supplied as a hydrochloride salt, an excess of base is required:

- **1st Eq of Base:** Neutralizes the HCl salt to liberate the free amine.
- **2nd Eq of Base:** Deprotonates the 2-bromophenol to form the nucleophilic phenoxide.
- **Excess Base:** Drives the reaction to completion and maintains basicity.

Experimental Protocol

Reagents and Materials

Reagent	MW (g/mol)	Equiv.[5][6]	Role
2-Bromophenol	173.01	1.0	Substrate
2-Chloro-N,N-diethylethanamine HCl	172.10	1.2	Alkylating Agent
Potassium Carbonate ()	138.20	3.0	Base (Anhydrous)
Potassium Iodide (KI)	166.00	0.1	Catalyst
Acetone (or MEK)	-	Solvent	Reaction Medium
Sodium Hydroxide (1M)	40.00	-	Extraction (Wash)
Hydrochloric Acid (1M)	36.46	-	Purification

Step-by-Step Methodology

Phase 1: Reaction Setup

- Preparation: In a 250 mL Round Bottom Flask (RBF) equipped with a magnetic stir bar, add 2-bromophenol (17.3 g, 100 mmol) and anhydrous acetone (150 mL).
- Base Addition: Add Potassium Carbonate () (41.5 g, 300 mmol). Note: The solution may turn slightly yellow due to phenoxide formation.
- Catalyst Addition: Add Potassium Iodide (KI) (1.66 g, 10 mmol).
- Alkylating Agent: Add 2-chloro-N,N-diethylethanamine hydrochloride (20.7 g, 120 mmol) in one portion.
- Reflux: Attach a reflux condenser. Heat the mixture to a vigorous reflux (for acetone) for 18–24 hours.

- Checkpoint: Monitor via TLC (Mobile Phase: 10% MeOH in DCM). The starting phenol () should disappear; the product amine will streak near the baseline unless the plate is treated with triethylamine.

Phase 2: Workup

- Filtration: Cool the reaction mixture to room temperature. Filter off the inorganic salts (, excess) using a Büchner funnel. Wash the filter cake with cold acetone (2 x 20 mL).
- Concentration: Remove the acetone under reduced pressure (Rotary Evaporator) to yield a viscous, dark oil.
- Re-dissolution: Dissolve the crude oil in Ethyl Acetate (100 mL) or Diethyl Ether.

Phase 3: Purification (Acid-Base Extraction)

This step is critical for removing unreacted neutral phenol and non-basic impurities.

- Acid Extraction: Transfer the organic layer to a separatory funnel.^[7] Extract with 1M HCl (3 x 50 mL).
 - Logic: The product (an amine) will protonate and move into the aqueous acidic layer. Neutral impurities (unreacted phenol) remain in the organic layer.
- Discard Organic: Keep the aqueous acidic layer; discard the organic solvent layer.
- Basification: Cool the combined aqueous extracts in an ice bath. Slowly adjust pH to >12 using 10% NaOH solution. The solution will become cloudy as the free amine product oils out.
- Final Extraction: Extract the basic aqueous mixture with Dichloromethane (DCM) (3 x 50 mL).
- Drying: Combine DCM layers, dry over anhydrous , filter, and concentrate under vacuum.

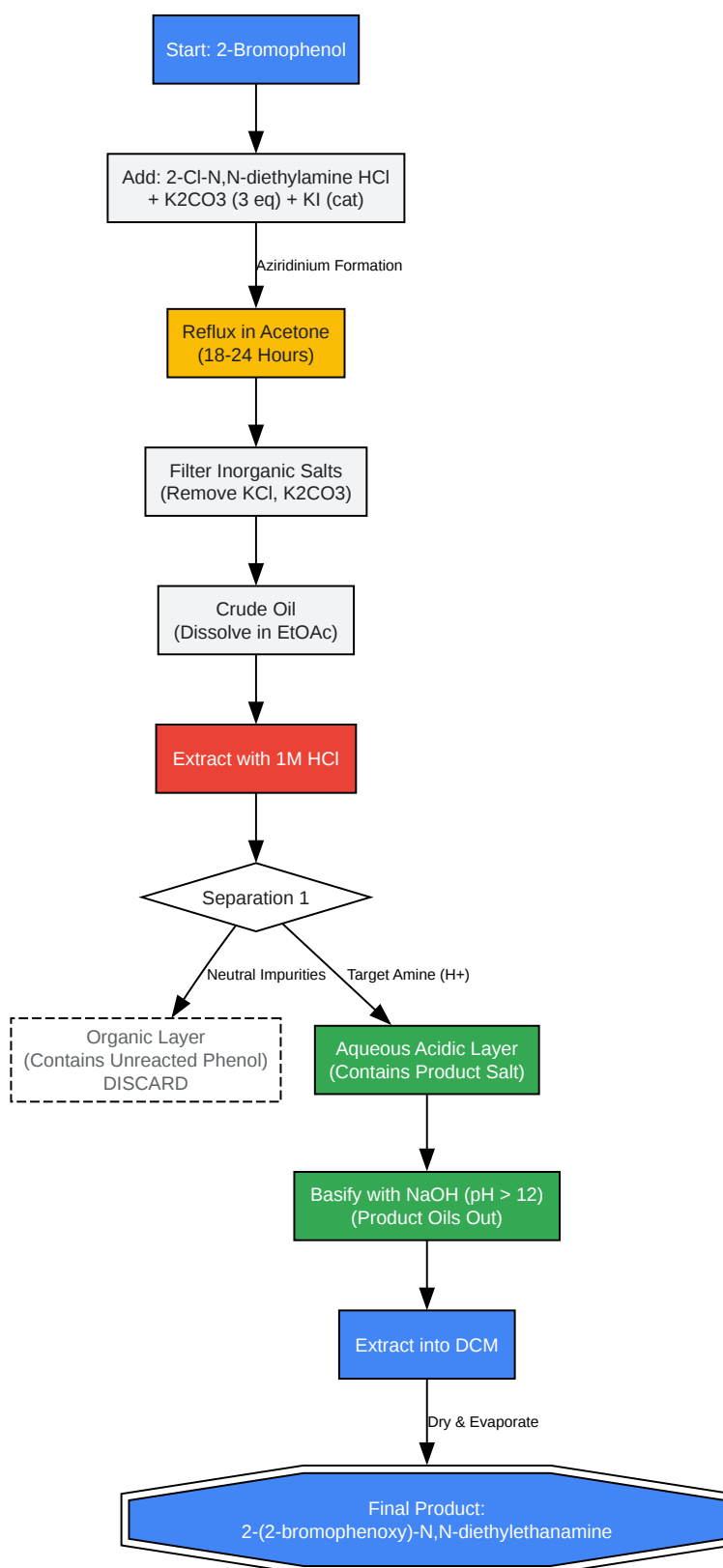
Expected Results

- Yield: 75–85%
- Appearance: Pale yellow to amber oil.
- Storage: Store at

under inert atmosphere (Nitrogen/Argon).

Visualized Workflow (DOT Diagram)

The following diagram illustrates the logical flow of the synthesis and the critical purification logic.



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Caption: Workflow for the synthesis and acid-base purification of **2-(2-bromophenoxy)-N,N-diethylethanamine**.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (<50%)	Incomplete deprotonation or moisture in solvent.	Ensure Acetone is anhydrous. Increase to 4.0 eq.
Dark/Black Product	Oxidation of phenol or amine.	Perform reflux under Nitrogen atmosphere.
Emulsion during Extraction	Similar densities of phases.	Add Brine (saturated NaCl) to the aqueous layer to break emulsion.
Starting Material Remains	Steric hindrance of ortho-bromo group.	Switch solvent to DMF (Dimethylformamide) and heat to (requires aqueous workup to remove DMF).

References

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